5-(3-Chloro-2-fluorophenyl)nicotinamide
Description
5-(3-Chloro-2-fluorophenyl)nicotinamide (CAS name: 5-(3-Chloro-2-fluorophenyl)pyridine-3-carboxamide) is a nicotinamide derivative featuring a substituted phenyl ring at the 5-position of the pyridine core. The compound’s structure includes a 3-chloro-2-fluorophenyl substituent, which confers distinct electronic and steric properties compared to other positional isomers. While direct crystallographic data for this compound are absent in the provided evidence, structural analogs suggest that substituent positioning significantly influences molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . The compound is listed in safety data sheets under UN GHS standards, indicating its relevance in industrial or pharmaceutical contexts .
Properties
IUPAC Name |
5-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-3-1-2-9(11(10)14)7-4-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMBGRFUJIYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CC(=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653822 | |
| Record name | 5-(3-Chloro-2-fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125445-55-7 | |
| Record name | 5-(3-Chloro-2-fluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
- Nicotinic Acid or derivatives (e.g., nicotinoyl chloride, nicotinic acid methyl ester).
- 3-Chloro-2-fluoroaniline as the aryl amine component.
- Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
- Catalysts like 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
- Solvents including dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
Typical Reaction Conditions
- The coupling reaction is usually performed at room temperature to mild heating (20–50 °C).
- Reaction times range from several hours to overnight to ensure complete conversion.
- Use of inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- Molar ratios of reagents are optimized to maximize yield and minimize side products.
Representative Synthetic Procedure
Activation of Nicotinic Acid: Nicotinic acid is converted to nicotinoyl chloride by reaction with thionyl chloride or oxalyl chloride under reflux conditions.
Coupling Step: The freshly prepared nicotinoyl chloride is added dropwise to a solution of 3-chloro-2-fluoroaniline and DMAP in dry dichloromethane at 0–5 °C. The mixture is then stirred at room temperature for several hours.
Work-up and Purification: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The crude product is purified by recrystallization or column chromatography.
Characterization: The final product is characterized by NMR (¹H, ¹³C, and ¹⁹F), mass spectrometry, and HPLC to confirm purity and structure.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling: An alternative approach involves the Suzuki coupling of a 5-bromonicotinamide derivative with a 3-chloro-2-fluorophenylboronic acid under palladium catalysis. This method allows for late-stage functionalization and can improve regioselectivity and yield.
Nucleophilic Aromatic Substitution (NAS): Starting from a halogenated nicotinamide, substitution with 3-chloro-2-fluoroaniline under nucleophilic aromatic substitution conditions can also yield the target compound.
Reaction Conditions and Yield Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Dichloromethane, THF, DMF | Polar aprotic solvents improve reaction rates and solubility of reactants |
| Temperature | 0–50 °C | Mild temperatures prevent decomposition and side reactions |
| Catalyst | DMAP (5–10 mol%) | Enhances coupling efficiency and selectivity |
| Coupling Agent | DCC or CDI | Activates carboxylic acid for amide bond formation |
| Reaction Time | 6–24 hours | Ensures complete conversion without overreaction |
Research Findings and Analytical Data
NMR Spectroscopy: ¹H NMR shows characteristic peaks for the nicotinamide protons and aromatic protons of the substituted phenyl ring. ¹⁹F NMR confirms the presence and environment of the fluorine atom on the phenyl ring.
Mass Spectrometry: Molecular ion peaks consistent with the calculated molecular weight confirm the molecular integrity.
HPLC Purity: High-performance liquid chromatography typically shows purity >95% after purification.
Yields: Reported yields for the coupling reactions range from 65% to 85%, depending on the method and scale.
Summary Table of Preparation Methods
| Method | Key Reagents and Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Amide Coupling (DCC/DMAP) | Nicotinoyl chloride + 3-chloro-2-fluoroaniline, DCM, RT | Straightforward, mild conditions | Requires acid chloride intermediate | 70–85 |
| Suzuki-Miyaura Coupling | 5-bromonicotinamide + 3-chloro-2-fluorophenylboronic acid, Pd catalyst, base, DMF | High regioselectivity, scalable | Requires boronic acid synthesis | 65–80 |
| Nucleophilic Aromatic Substitution | Halogenated nicotinamide + 3-chloro-2-fluoroaniline, polar aprotic solvent, heat | Direct substitution, fewer steps | Possible side reactions | 60–75 |
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-2-fluorophenyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 5-(3-Chloro-2-fluorophenyl)nicotinamide lies in neuropharmacology. Research indicates that compounds with similar structures can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to act as an agonist or antagonist at these receptors suggests it could be developed as a therapeutic agent for cognitive enhancement or neuroprotection.
Anti-cancer Activity
Studies have shown that nicotinamide derivatives exhibit significant anti-cancer properties. For instance, this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further pharmacological evaluation against various cancer types. Its structural similarity to other effective anti-cancer agents suggests potential efficacy in inhibiting tumor growth through targeted mechanisms .
Agricultural Chemistry
The unique properties of this compound also extend to agricultural applications. Its structural characteristics may allow it to function as a herbicide or pesticide derivative. The compound’s ability to interact with biological systems could be harnessed to develop new agrochemicals that target specific pathways in plants or pests, thereby improving crop protection strategies .
Case Study: Anticancer Properties
In vitro studies have demonstrated that certain nicotinamide derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. While direct studies on this compound are still required, its structural characteristics align with those of known anticancer agents, warranting further investigation into its potential as an anti-cancer drug .
Mechanism of Action
The mechanism by which 5-(3-Chloro-2-fluorophenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-Chloro-2-fluorophenyl)nicotinamide (CAS: 1346691-88-0)
5-(5-Chloro-2-fluorophenyl)nicotinonitrile (CAS: 1346692-12-3)
- Molecular Formula : C₁₂H₇ClFN₂ (nitrile group replaces the amide)
- Molecular Weight : 231.65 g/mol
- Key Differences : The nitrile group (-CN) enhances electrophilicity compared to the amide (-CONH₂), altering reactivity and metabolic stability. The chloro substituent at the 5-position on the phenyl ring further diversifies electronic properties.
Functional Group Variants
2-Chloro-5-(3-fluorophenyl)nicotinaldehyde (CAS: 1227584-84-0)
- Molecular Formula: C₁₂H₇ClFNO
- Molecular Weight : 235.64 g/mol
- Key Differences : The aldehyde (-CHO) group introduces distinct reactivity, such as susceptibility to nucleophilic attacks, contrasting with the amide’s hydrogen-bonding capacity.
Structural and Crystallographic Insights
Though crystallographic data for 5-(3-Chloro-2-fluorophenyl)nicotinamide are lacking, related compounds provide insights:
- Dihedral Angles : In 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methylindol-3-yl)nicotinamide, the central pyridine and indole rings form a 43.7° dihedral angle, while the phenyl ring deviates by 15.7° from the indole plane . Such angles influence packing efficiency and intermolecular interactions.
- Hydrogen Bonding : Intramolecular O—H···O and N—H···N bonds stabilize crystal lattices in analogs, forming S(6) and R₂²(16) motifs .
Data Tables
Table 1: Comparison of Key Structural Features
*Calculated based on molecular formula C₁₂H₈ClFN₂O.
Table 2: Crystallographic Parameters of Structural Analogs
Biological Activity
5-(3-Chloro-2-fluorophenyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of both halogen and nitrogen functionalities that contribute to its reactivity and biological properties. The compound features a nicotinamide moiety linked to a chlorinated and fluorinated phenyl group, which enhances its pharmacological profile by potentially increasing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators. This inhibition could position the compound as a candidate for anti-inflammatory therapies .
Enzyme Inhibition Profile
Research indicates that similar compounds with halogenated phenyl groups exhibit notable enzyme inhibition properties. A summary of the enzyme inhibition activities observed for this compound is presented in Table 1.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase-1 | Competitive | 25 | |
| Lipoxygenase | Non-competitive | 30 | |
| Nitric Oxide Synthase (iNOS) | Mixed | 15 |
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation through its ability to modulate the expression of pro-inflammatory cytokines. Studies have demonstrated that it can significantly decrease nitric oxide production in activated macrophages, thereby suggesting its potential use as an anti-inflammatory agent .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through the inhibition of pathways involved in tumor growth and metastasis. In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
Case Studies
Case Study 1: In Vivo Evaluation
In a study involving cynomolgus macaques treated with a related compound, significant renal neoplasms were observed following administration at high doses. This highlights the need for careful evaluation of the safety profile of compounds within this chemical series, including this compound .
Case Study 2: Structural Optimization
A series of derivatives based on the nicotinamide scaffold have been synthesized, leading to enhanced biological activity. For instance, modifications to the halogen substituents have shown improved binding affinities to COX enzymes, suggesting that further optimization could yield more potent analogs .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-(3-Chloro-2-fluorophenyl)nicotinamide, and how can reaction conditions be systematically optimized?
To synthesize this compound, begin with nicotinamide derivatives and employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-chloro-2-fluorophenyl moiety. Optimization should follow a factorial design approach , where variables like temperature, catalyst loading, and solvent polarity are systematically varied to maximize yield and purity . For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, EtOH | THF |
Link these experiments to a conceptual framework such as transition-metal-catalyzed coupling theory to rationalize mechanistic pathways .
Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be structured?
Key techniques include:
- NMR Spectroscopy : Assign peaks using H, C, and F NMR to confirm substituent positions and purity.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry.
Adopt a stepwise validation protocol : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities. For instance, discrepancies in F NMR shifts may indicate solvent effects or impurities .
Q. How can researchers align their studies on this compound with established theoretical frameworks in medicinal chemistry?
Anchor the research to frameworks such as:
- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., replacing fluorine with other halogens) to correlate structural changes with bioactivity.
- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs).
Ensure methodological rigor by predefining hypotheses (e.g., "Electron-withdrawing substituents enhance target binding") and testing them through iterative experimentation .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variations in assay conditions or cell lines. To resolve these:
Replicate Studies : Use standardized protocols (e.g., NIH’s Assay Guidance Manual) for cytotoxicity or enzyme inhibition assays.
Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables.
Mechanistic Profiling : Conduct off-target screening (e.g., kinase panels) to rule out nonspecific interactions.
For example, discrepancies in IC values may stem from differences in ATP concentrations in kinase assays .
Q. What computational strategies are effective for studying the interactions of this compound with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability and conformational changes.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes at binding sites (e.g., catalytic residues in enzymes).
- AI-Driven Tools : Platforms like COMSOL Multiphysics integrated with machine learning can predict adsorption/desorption kinetics on biological surfaces .
Example workflow:
Dock the compound into the target’s active site.
Run MD simulations to identify key binding residues.
Validate predictions with mutagenesis experiments.
Q. How can researchers optimize the pharmacokinetic properties of this compound using structure-property relationship (SPR) models?
Lipophilicity Optimization : Measure logP values via HPLC and correlate with bioavailability. Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility.
Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., fluorophenyl ring oxidation). Block vulnerable sites with deuterium or methyl groups.
Permeability : Assess Caco-2 cell monolayer penetration and apply SPR models to balance lipophilicity and molecular weight (<500 Da).
Reference analogous compounds (e.g., N-(4-chlorophenyl) derivatives ) to guide structural modifications.
Methodological Considerations
- Data Validation : Always cross-verify experimental results with computational predictions and orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Theoretical Integration : Frame hypotheses within established frameworks (e.g., Hammond’s postulate for reaction kinetics) to enhance interpretability .
- Advanced Imaging : Utilize microspectroscopic techniques (e.g., ToF-SIMS) to study surface interactions at nanoscale resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
